Meclizine Hcl
Overview
Description
Meclizine HCl is an antihistamine used in adults and children aged 12 years and older to treat or prevent nausea, vomiting, and dizziness caused by motion sickness . It is also used in adults to treat symptoms of vertigo (dizziness or spinning sensation) caused by diseases that affect the inner ear . Meclizine is most effective if taken before symptoms appear .
Synthesis Analysis
The synthesis of Meclizine HCl has been analyzed using various methods such as HPLC . The calibration curve of Meclizine can be determined without interference of any irrelevant substance in single component pharmaceutical products . A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form .Molecular Structure Analysis
Chemically, meclizine hydrochloride is 1- (p-chloro-α-phenylbenzyl)-4- (m-methylbenzyl) piperazine dihydrochloride monohydrate . Its molecular formula is C25H27ClN2·2HCl·H2O and its molecular weight is 390.96 .Chemical Reactions Analysis
The voltammetric behavior of meclizine hydrochloride at different nano modified electrodes has been studied . The method is fast, robust, reproducible, and can be used for analysis of meclizine in various matrices (reaction mixtures, formulations, biofluids) .Physical And Chemical Properties Analysis
Meclizine HCl is a crystalline solid . The formulated Meclizine HCl tablets were examined for physical characteristics such as weight variation, thickness, loss of drying, mechanical properties (folding endurance), and chemical properties like MCZ content, in vitro disintegration time, and in vitro drug release studies .Scientific Research Applications
1. Field of Application: Pharmaceutical Analysis
Summary:
Meclizine hydrochloride (MEC-HCL) is a piperazine derivative antihistamine primarily used to treat nausea, especially during pregnancy. In pharmaceutical research, MEC-HCL has been investigated for its analytical properties and applications.
Methods of Application:
Researchers have employed modern electroanalytical techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV) , to determine MEC-HCL concentrations. These techniques offer advantages like rapid analysis without the need for derivatization or extraction steps .
Results and Quantitative Data:
2. Field of Application: Antibiotic Research
Summary:
Meclizine hydrochloride has been explored for its antibacterial properties, particularly as a β-lactam type antibiotic.
Methods of Application:
- Researchers have investigated the use of MEC-HCL in orally disintegrating tablets for the treatment of bacterial infections, including bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections .
Results:
3. Field of Application: Drug Development and Target Data
Summary:
Meclizine hydrochloride is included in drug databases and has been studied for its interactions and mechanism of action.
Methods of Application:
Results:
Safety And Hazards
Meclizine may cause drowsiness or dizziness and affect a person’s ability to drive or operate machinery . It may also cause a dry mouth, a headache, tiredness, and rarely, blurred vision . It is not recommended for use in children under 12 years of age . Meclizine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
To prevent motion sickness, a meclizine tablet should be taken 1 hour before travel . You may need to take a dose every 24 hours . For vertigo caused by a vestibular (inner ear) condition, take meclizine as directed by your health care professional .
Relevant Papers Several papers have been published on Meclizine HCl. For instance, a paper titled “A new dual function orodissolvable/dispersible meclizine HCL tablet to challenge patient inconvenience: in vitro evaluation and in vivo assessment in human volunteers” discusses the formulation of Meclizine HCl tablets . Another paper titled “Meclizine - Abstract - Europe PMC” reviews the indications, method of action, contraindications, and other key features for meclizine .
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;;/h2-13,18,25H,14-17,19H2,1H3;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHYOMCWBWLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953792 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meclizine Hcl | |
CAS RN |
31884-77-2 | |
Record name | Meclizine dihydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031884772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((RS-(4-chlorophenyl)phenylmethyl)-4-(3-methylbenzyl) piperazine dihydro chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDP7W44CIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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